
Methyl 2-fluoro-3-methoxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-3-methoxy-5-methylbenzoate: is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid where a fluorine atom, a methoxy group, and a methyl group are attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluoro-3-methoxy-5-methylbenzoic acid as the starting material.
Reaction Conditions: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The resulting ester is purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process where the reaction mixture is heated under reflux to ensure complete esterification.
Continuous Process: For large-scale production, a continuous flow reactor may be employed to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in a different derivative.
Substitution: Substitution reactions can occur at the methoxy or methyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 2-fluoro-3-methoxy-5-methylbenzoic acid.
Reduction: 2-fluoro-3-methoxy-5-methylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Methyl 5-fluoro-2-methoxy-3-methylbenzoate: Similar structure but different position of substituents.
Methyl 2-fluoro-3-methoxybenzoate: Lacks the methyl group at the 5-position.
Uniqueness: Methyl 2-fluoro-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity.
This compound's versatility and unique properties make it a valuable tool in various scientific fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
methyl 2-fluoro-3-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,1-3H3 |
Clave InChI |
YWCQHLVEVYIDKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)
![1-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B15361102.png)


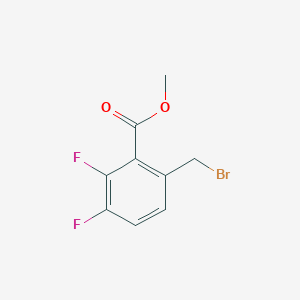
![(2S)-2-[[(1R,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B15361113.png)
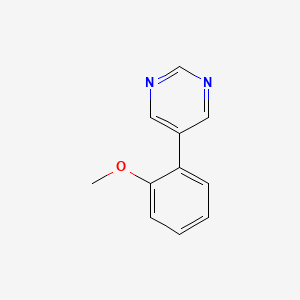
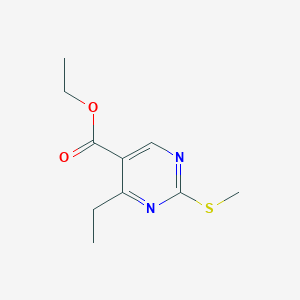


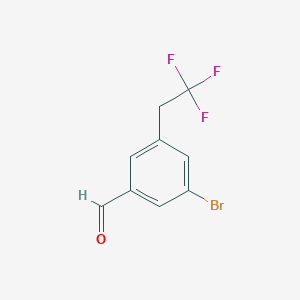
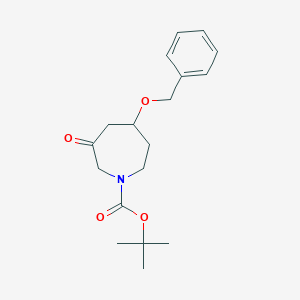
![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
